Sodium houttuyfonate

Description

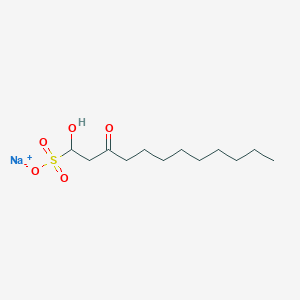

Structure

2D Structure

Properties

CAS No. |

83766-73-8 |

|---|---|

Molecular Formula |

C12H24NaO5S |

Molecular Weight |

303.37 g/mol |

IUPAC Name |

sodium;1-hydroxy-3-oxododecane-1-sulfonate |

InChI |

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17); |

InChI Key |

QDQRHBIMTVAOLQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na] |

Synonyms |

Sodium new houttuyfonate; AC-18898; Sodium 1-hydroxy-3-oxotetradecane-1-sulfonate; Sodium lauroyl-alpha-hydroxyethyl sulfonate |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Sodium Houttuyfonate

Anti-inflammatory Research

In Vitro Anti-inflammatory Effects

Sodium houttuyfonate has demonstrated significant capabilities in modulating the production of key inflammatory cytokines in various in vitro models. Research has consistently shown its ability to inhibit the expression and secretion of pro-inflammatory cytokines while promoting anti-inflammatory mediators.

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound significantly inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net Concurrently, it was observed to increase the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govresearchgate.net Further investigations in LPS-stimulated primary bovine mammary epithelial cells (bMECs) and bovine endometrial epithelial cells (bEECs) corroborated these findings, showing a significant reduction in the mRNA and protein expression of TNF-α, IL-1β, and interleukin-6 (IL-6). nih.govnih.gov In a mouse mammary epithelial cell line, this compound also markedly decreased the expression of these pro-inflammatory cytokines. spandidos-publications.com

The underlying mechanism for this modulation of cytokines appears to be linked to the inhibition of key signaling pathways. This compound has been shown to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov It may exert its effect by blocking the binding of LPS to the TLR4/MD-2 complex. nih.gov Additionally, it has been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which are upstream regulators of cytokine production. nih.gov

Table 1: Effect of this compound on Inflammatory Cytokine Production in Vitro

| Cell Line | Stimulant | Affected Cytokines | Outcome | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | TNF-α, IL-1β | Inhibition | nih.govresearchgate.net |

| RAW264.7 Macrophages | LPS | IL-10 | Increased Secretion | nih.govresearchgate.net |

| Bovine Mammary Epithelial Cells (bMECs) | LPS | TNF-α, IL-1β, IL-6 | Inhibition | nih.gov |

| Bovine Endometrial Epithelial Cells (bEECs) | LPS | TNF-α, IL-1β, IL-6, IL-8 | Inhibition | nih.gov |

| Mouse Mammary Epithelial Cells | LPS | IL-1β, IL-6, TNF-α | Inhibition | spandidos-publications.com |

Beyond cytokine modulation, this compound actively inhibits crucial cellular processes that drive the inflammatory cascade. A primary target of its action is the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the immune response. patsnap.com

In LPS-stimulated bEECs, this compound was shown to inhibit the degradation of IκBα and the phosphorylation of the NF-κB p65 subunit. nih.gov This prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov Similar effects were observed in LPS-induced mastitis models, where this compound suppressed the phosphorylation of NF-κB p65 and reduced the degradation of IκBα both in vivo and in vitro. nih.gov

Furthermore, the compound has been demonstrated to inhibit the expression of TLR4, a key receptor that recognizes LPS and initiates the inflammatory signaling cascade. nih.govnih.gov By downregulating TLR4 expression, this compound can effectively dampen the cellular response to bacterial endotoxins. nih.gov The inhibition of the phosphorylation of MAPKs such as p38, JNK, and ERK further contributes to its anti-inflammatory effects by disrupting signaling pathways that lead to cellular inflammatory responses. nih.gov

Table 2: Mechanisms of Cellular Inflammatory Response Inhibition by this compound in Vitro

| Cellular Target | Effect | Cell Model | Reference |

|---|---|---|---|

| NF-κB p65 Phosphorylation | Inhibition | Bovine Endometrial Epithelial Cells | nih.gov |

| IκBα Degradation | Inhibition | Bovine Endometrial Epithelial Cells | nih.gov |

| TLR4 Expression | Inhibition | RAW264.7 Macrophages, Bovine Mammary Epithelial Cells | nih.govnih.gov |

| MAPK (p38, JNK, ERK) Phosphorylation | Inhibition | Bovine Endometrial Epithelial Cells | nih.gov |

In Vivo Anti-inflammatory Effects in Animal Models

The anti-inflammatory properties of this compound have been confirmed in animal models of acute inflammation, where it has shown a notable ability to reduce tissue edema.

In the classic xylene-induced mouse ear edema model, orally administered this compound demonstrated a dose-dependent inhibitory effect on swelling. nih.govresearchgate.net At a dose of 200 mg/kg, this compound produced a 32.3% reduction in ear swelling, an effect comparable to that of the standard anti-inflammatory drug aspirin (B1665792) at 100 mg/kg (36.4% inhibition). nih.gov

Table 3: Effect of this compound on Xylene-Induced Ear Edema in Mice

| Treatment | Inhibition of Edema (%) | Reference |

|---|---|---|

| This compound (200 mg/kg) | 32.3% | nih.gov |

| Aspirin (100 mg/kg) | 36.4% | nih.gov |

In addition to reducing edema, this compound has been shown to decrease the infiltration of inflammatory cells into tissues in animal models of inflammation.

In a mouse model of LPS-induced mastitis, treatment with this compound significantly alleviated the pathological changes in the mammary glands. nih.govresearchgate.net This was accompanied by a substantial decrease in myeloperoxidase (MPO) activity, which is an enzyme predominantly found in neutrophils and serves as a biochemical marker for neutrophil infiltration into inflamed tissues. nih.gov These findings indicate that this compound can effectively limit the recruitment of inflammatory cells to the site of inflammation, thereby mitigating tissue damage. spandidos-publications.comnih.gov

Impact on Organ-Specific Inflammatory Conditions

Preclinical studies have shown that this compound (SH) can alleviate inflammation in various organs. In models of pulmonary inflammation, such as those induced by Pseudomonas aeruginosa or in asthmatic conditions, SH treatment has been found to reduce inflammatory cell infiltration (including leukocytes, eosinophils, neutrophils, and lymphocytes) and suppress the expression of inflammatory proteins. nih.govnih.gov Specifically, it has been shown to relieve ventilator-induced lung injury and damage to alveolar macrophages. researchgate.net In asthmatic mice, SH alleviates airway inflammation, mucus hypersecretion, and airway reactivity. nih.gov

In the context of intestinal inflammation, SH demonstrates a protective effect. In mouse models of colitis and intestinal infection with Salmonella typhimurium, SH treatment improved the mucosal morphology of the jejunum and alleviated pathological damage to the colon. nih.govnih.gov It also shows efficacy in bovine endometrial epithelial cells by significantly decreasing the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines. nih.gov

Table 1: Effects of this compound on Organ-Specific Inflammation

| Organ/Condition | Key Research Findings | Affected Markers/Pathways |

|---|---|---|

| Lungs (Asthma) | Reduced airway inflammation, reactivity, and mucus hypersecretion. nih.gov | Decreased NLRP3, ASC, caspase-1, GSDMD, IL-1β, IL-18. nih.gov |

| Lungs (Infection) | Ameliorated lung infection induced by P. aeruginosa. nih.gov | Reduced IL-6, NF-κB, TLR4. nih.gov |

| Intestine (Colitis) | Improved pathological signs and enhanced intestinal mucosal integrity. nih.gov | Modulated gut microbiota. nih.gov |

| Intestine (Infection) | Attenuated inflammation induced by S. typhimurium. nih.gov | Regulated tight junction proteins, inhibited NF-κB pathway. nih.gov |

| Bovine Endometrium | Reduced LPS-induced inflammation in epithelial cells. nih.gov | Decreased TNF-α, IL-1β, IL-6, IL-8; Blocked MAPKs/NF-κB pathways. nih.gov |

Immunomodulatory Research

This compound exhibits significant immunomodulatory effects by influencing the activity of various immune cells and the factors they produce.

Regulation of Immune Cell Activity

The compound has been shown to modulate the activity of key immune cells. patsnap.com It appears to enhance the function of macrophages and T-cells, which are critical for identifying and eliminating pathogens. patsnap.com Specifically, Sodium new houttuyfonate (SNH), a derivative, was found to improve the phagocytosis and killing ability of RAW264.7 macrophages against Pseudomonas aeruginosa. nih.gov In another study, SNH enhanced the ability of alveolar macrophages (MH-S cells) to phagocytize and kill Aspergillus fumigatus conidia. nih.govnih.gov

Furthermore, this compound plays a role in regulating the balance of T-helper cells. patsnap.com In mouse models of asthma, it was observed to modulate the Th1/Th2 balance, promoting the differentiation of Th1 cells. nih.govnih.gov This is achieved by up-regulating the expression of the T-bet transcription factor while down-regulating GATA3. nih.gov

Influence on Immune Factors and Mediators

A primary mechanism of this compound's anti-inflammatory and immunomodulatory action is its ability to regulate the production of immune factors and mediators. patsnap.com It consistently demonstrates an ability to inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models. nih.govpatsnap.compatsnap.com

Its effects are often linked to the suppression of key signaling pathways. Research shows that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical protein complex in the immune response, by preventing the degradation of its inhibitor, IκBα. nih.govnih.govpatsnap.com It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK. nih.gov In asthmatic models, it was found to decrease the expression of components of the NLRP3 inflammasome, including ASC, caspase-1, IL-1β, and IL-18. nih.gov Conversely, it has also been shown to increase the secretion of the anti-inflammatory cytokine IL-10. researchgate.net

Table 2: Influence of this compound on Immune Mediators

| Immune Factor/Mediator | Effect | Associated Pathway |

|---|---|---|

| TNF-α | Decreased Production | NF-κB, MAPKs nih.govpatsnap.com |

| IL-1β | Decreased Production | NF-κB, NLRP3 Inflammasome nih.govnih.govpatsnap.com |

| IL-6 | Decreased Production | NF-κB nih.govpatsnap.com |

| IL-4, IL-5, IL-13 | Decreased Levels | Th2 Response nih.gov |

| IFN-γ | Increased Levels | Th1 Response nih.gov |

| IL-10 | Increased Secretion | N/A researchgate.net |

| NF-κB | Inhibited Activation | TLR4/NF-κB nih.govnih.govnih.govpatsnap.com |

| MAPKs (p38, JNK, ERK) | Suppressed Phosphorylation | MAPKs nih.gov |

| NLRP3 Inflammasome | Decreased Expression | NLRP3 nih.gov |

Impact on Immune Barriers

This compound contributes to immune defense by reinforcing physical immune barriers. Research focused on the gastrointestinal tract shows that it can protect and enhance the intestinal barrier function. nih.gov In mice with Salmonella typhimurium-induced inflammation, SH treatment helped maintain the intestinal barrier by regulating the localization and distribution of tight junction proteins. nih.gov This action helps to prevent the passage of harmful substances from the gut lumen into the bloodstream. Further studies in models of ulcerative colitis aggravated by Candida albicans also confirmed that SH could enhance intestinal mucosal integrity. nih.gov

Antimicrobial Research

This compound is recognized for its broad-spectrum antimicrobial properties, which have been investigated in numerous preclinical studies. patsnap.comnih.gov

Antibacterial Activities

This compound exhibits inhibitory effects against a range of bacteria, including both Gram-positive and Gram-negative species. patsnap.com Notable examples include Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, Escherichia coli, and Streptococcus pneumoniae. patsnap.comnih.gov

The primary antibacterial mechanism involves the disruption of the bacterial cell membrane, which leads to increased permeability and subsequent cell lysis. patsnap.com Beyond direct killing, this compound also interferes with bacterial virulence factors. It has been shown to inhibit the formation of biofilms by pathogens such as P. aeruginosa and S. aureus. nih.govscilit.com This is achieved in part by down-regulating the expression of genes related to biofilm formation. scilit.com Additionally, it can attenuate the flagella-mediated swimming motility of P. aeruginosa, which is crucial for bacterial attachment and the initiation of biofilm formation. scilit.comnih.gov Studies also report a synergistic antibacterial effect when this compound is combined with conventional antibiotics like penicillin G and meropenem (B701) against resistant strains. nih.govscilit.com

Table 3: Antibacterial Spectrum and Mechanisms of this compound

| Bacterial Strain | Observed Effect | Mechanism of Action |

|---|---|---|

| Pseudomonas aeruginosa | Inhibition of growth, biofilm formation, and swimming motility. patsnap.comscilit.comnih.gov | Disrupts cell membrane; Down-regulates genes for biofilm and motility (e.g., pslA, pelA, fliC). patsnap.comscilit.com |

| Staphylococcus aureus | Inhibition of growth and biofilm formation; Synergistic effect with penicillin G against MRSA. patsnap.comnih.gov | Disrupts cell membrane. patsnap.com |

| Escherichia coli | Growth inhibition. patsnap.com | Disrupts cell membrane. patsnap.com |

| Streptococcus pneumoniae | Therapeutic effect in bacterial infections. nih.gov | N/A |

Antiviral Activities

The antiviral properties of compounds derived from Houttuynia cordata have also been a subject of investigation. These studies suggest a potential role against various viral pathogens.

In vitro studies have demonstrated that the steam distillate of Houttuynia cordata, which contains the precursors of this compound, exhibits direct inhibitory activity against several enveloped viruses. nih.gov These include herpes simplex virus type 1 (HSV-1), influenza virus, and human immunodeficiency virus type 1 (HIV-1). nih.gov The virucidal effect is attributed to the essential oils within the distillate, which appear to interfere with the integrity and function of the viral envelope. nih.gov Further research has shown that Houttuynia cordata extract can inhibit the replication of coxsackievirus A4 (CVA4) in vitro and protect against lethal infection in a suckling mouse model. nih.gov The mechanism appears to be related to the inhibition of virus replication at the post-entry stage of the viral life cycle. nih.gov

Antifungal Activities

This compound and sodium new houttuyfonate have demonstrated significant activity against a range of pathogenic fungi, including opportunistic yeasts and molds. Investigations have revealed that SNH possesses potent inhibitory activity against Candida albicans, with a reported MIC₈₀ of 256 μg/mL. frontiersin.orgnih.gov The compound effectively inhibits the initial adhesion of C. albicans and represses the morphological transition from yeast to hyphal form, a critical step in biofilm formation. frontiersin.orgnih.gov

Studies on Aspergillus fumigatus, a mold that can cause invasive aspergillosis, have shown that SNH exhibits fungistatic activity by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. frontiersin.org SNH was also found to inhibit fungal growth, sporulation, and biofilm formation in various A. fumigatus strains, including those resistant to conventional azole antifungals. frontiersin.orgnih.gov More recently, the activity of both this compound and SNH has been demonstrated against the multidrug-resistant fungus Candida auris. asm.orgnih.gov The compounds were shown to inhibit growth, disrupt adhesion and aggregation, and interfere with biofilm formation in this emerging pathogen. asm.orgnih.gov

Table 3: Antifungal Activity of this compound (SH) and Sodium New Houttuyfonate (SNH)

| Fungal Species | Compound | Key Findings | Reference |

|---|---|---|---|

| Candida albicans | SNH | Inhibits adhesion, yeast-to-hypha transition, and biofilm formation. MIC₈₀ of 256 μg/mL. | frontiersin.orgnih.gov |

| Aspergillus fumigatus | SNH | Inhibits growth, sporulation, and biofilm formation. Interferes with ergosterol synthesis. | frontiersin.orgnih.gov |

| Candida auris | SH & SNH | Inhibits growth, adhesion, aggregation, and biofilm formation in drug-resistant strains. | asm.orgnih.gov |

| Candida albicans & Candida glabrata (dual biofilm) | SH | In combination with fluconazole (B54011), inhibits hyphal growth in mixed biofilms. | tandfonline.com |

Efficacy against Pathogenic Fungi (e.g., Candida albicans, Aspergillus species)

Sodium new houttuyfonate (SNH), a derivative of houttuynin, has demonstrated significant antifungal properties against various pathogenic fungi. frontiersin.orgnih.govnih.gov Research has shown its efficacy against Candida albicans, a major fungal pathogen, especially in immunocompromised individuals. bohrium.com Studies have also confirmed its activity against Aspergillus fumigatus and Aspergillus flavus, which are responsible for invasive aspergillosis. frontiersin.orgnih.govnih.govfrontiersin.org

The compound exhibits fungicidal activity against a range of A. fumigatus strains, including standard strains and those resistant to conventional antifungal agents like itraconazole (B105839) and voriconazole. frontiersin.orgnih.govnih.gov In vitro studies determined the Minimum Inhibitory Concentration (MIC) of SNH against several A. fumigatus strains. For the standard strain AF293 and two other strains (AF1, AF2), the MIC was 100 μg/mL, while for two other strains (AF4, AF5), it was 50 μg/mL. frontiersin.orgnih.gov Similarly, SNH was found to be effective against 12 clinical strains of A. flavus. frontiersin.org Beyond simply inhibiting growth, SNH has been shown to impede sporulation, conidial germination, and pigment formation in A. fumigatus. frontiersin.orgnih.govnih.gov

This compound (SH) also shows synergistic antifungal effects when combined with fluconazole against C. albicans. tandfonline.comdoaj.org

Anti-biofilm Formation Mechanisms in Fungi

A critical aspect of this compound's antifungal action is its ability to inhibit and disrupt biofilm formation, a key virulence factor for many fungi that confers high resistance to antimicrobial agents. frontiersin.orgnih.gov

Similarly, SNH effectively inhibits biofilm formation in Aspergillus fumigatus. frontiersin.orgnih.govnih.gov The formation of hyphae is fundamental to biofilm structure, and by disrupting this process, SNH compromises the biofilm's integrity. frontiersin.org The underlying mechanism in Aspergillus species is linked to the interference with the ergosterol synthesis pathway, a critical component of the fungal cell membrane. frontiersin.orgnih.govnih.gov

This compound (SH) in combination with fluconazole has also been shown to be effective against dual biofilms of C. albicans and Candida glabrata by inhibiting filamentation. tandfonline.comtandfonline.com

Antitumor Research

Inhibition of Cancer Cell Proliferation and Viability

Sodium new houttuyfonate (SNH) has demonstrated broad-spectrum cytotoxic effects against various human cancer cell lines. nih.govrsc.org In vitro studies have consistently shown that SNH inhibits the proliferation and viability of cancer cells in a concentration-dependent manner. rsc.orgnih.govresearchgate.net

Research on breast cancer has shown that SNH significantly decreases the viability of both human (MCF-7) and canine (CMT-1211) breast cancer cells, with reported IC50 values of 91.38 μM and 84.48 μM, respectively. nih.gov In pancreatic cancer, SNH treatment for 72 hours significantly inhibited the growth of PANC-1 and SW1990 cells, with IC50 values of 44.53 µM and 54.27 µM, respectively. researchgate.net Studies on human ovarian cancer A2780 cells also confirmed that SNH significantly increases the cell inhibition rate. francis-press.com Furthermore, SNH has shown cytotoxic activity against hepatocellular carcinoma (HepG2), and other ovarian cancer cell lines (SKOV-3). nih.govrsc.org

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 (human) | IC50 of 91.38 μM; significant decrease in cell viability. | nih.gov |

| Breast Cancer | CMT-1211 (canine) | IC50 of 84.48 μM; significant decrease in cell viability. | nih.gov |

| Pancreatic Cancer | PANC-1 | IC50 of 44.53 µM after 72h treatment. | researchgate.net |

| Pancreatic Cancer | SW1990 | IC50 of 54.27 µM after 72h treatment. | researchgate.net |

| Ovarian Cancer | A2780 | Significantly increased cell inhibition rate. | francis-press.com |

| Hepatocellular Carcinoma | HepG2 | Exhibited concentration-dependent cytotoxic effect. | rsc.org |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for SNH's antitumor activity is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govresearchgate.netfrancis-press.compatsnap.com

In breast cancer cells (MCF-7 and CMT-1211), SNH promotes apoptosis by inducing an excessive accumulation of reactive oxygen species (ROS), which leads to mitochondrial damage. nih.govnih.gov This process involves the regulation of apoptotic proteins such as Bcl-2 and Bax. nih.govfrancis-press.com Specifically, SNH treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. francis-press.com This shift in the Bcl-2/Bax ratio is a key trigger for the mitochondrial apoptosis pathway. nih.gov

The induction of apoptosis is further mediated through the regulation of various signaling pathways. In breast cancer, SNH was found to inhibit the PDK1-AKT-GSK3β pathway. nih.govnih.gov In pancreatic cancer, SNH inactivates the p38/MAPK pathway. researchgate.net Studies in human ovarian cancer A2780 cells showed that SNH treatment increased the total cell apoptosis rate. francis-press.com

Beyond apoptosis, SNH can induce cell cycle arrest, which is a crucial strategy for controlling the uncontrolled proliferation of tumor cells. mdpi.com While specific details on the cell cycle phases affected by SNH are part of ongoing research, the induction of arrest is a recognized component of its anticancer effects. researchgate.netmdpi.com

Suppression of Metastasis and Invasion

SNH has shown significant potential in inhibiting cancer cell metastasis and invasion, which are hallmarks of advanced and aggressive cancers. nih.govresearchgate.netnih.gov

In breast cancer models, SNH significantly inhibited the migration and invasiveness of MCF-7 and CMT-1211 cells. nih.govnih.gov Animal studies further confirmed that SNH treatment suppressed lung and liver metastases in a mouse breast tumor model. nih.govnih.gov Similarly, in pancreatic cancer, SNH treatment significantly inhibited the invasive ability of PANC-1 cells. researchgate.net This effect was associated with the downregulation of Matrix Metallopeptidase 2 (MMP2), an enzyme critical for the degradation of the extracellular matrix, a key step in tumor invasion. researchgate.net In studies on hepatocellular carcinoma, SNH was also found to decrease the expression of MMP9. nih.govrsc.org

Research into non-small cell lung cancer (NSCLC) has revealed a specific molecular mechanism for SNH's anti-metastatic effects. SNH was found to suppress the metastasis of NSCLC cells by regulating the Linc00668/miR-147a/Slug axis. nih.gov This pathway is involved in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. nih.gov

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. SNH has demonstrated anti-angiogenic properties by targeting key factors involved in this process. researchgate.net

In pancreatic cancer, SNH was shown to reduce tumor angiogenesis. researchgate.net The mechanism involves the downregulation of Fibroblast Growth Factor 1 (FGF1), a potent pro-angiogenic factor. researchgate.net By downregulating FGF1 and inactivating the related p38/MAPK pathway, SNH inhibits the formation of new blood vessels that supply the tumor. researchgate.net

Furthermore, studies in hepatocellular carcinoma and ovarian cancer models have shown that SNH can decrease the expression of Vascular Endothelial Growth Factor (VEGF), a central regulator of angiogenesis. nih.govrsc.orgfrancis-press.com The inhibition of VEGF and its signaling pathways is a key strategy in anti-angiogenic cancer therapy. francis-press.com

Efficacy in Xenograft Models

This compound and its derivatives have been evaluated for their antitumor effects using various human tumor xenograft models. These models are crucial for assessing the therapeutic efficacy of new anticancer agents in an in vivo setting before clinical trials. nih.gov

In a study investigating its effect on non-small cell lung cancer (NSCLC), Sodium New Houttuyfonate (SNH) was tested in an orthotopic xenograft lung tumor model established by injecting NCI-H1299-luc cells into the lung parenchyma of BALB/c nude mice. nih.gov The results indicated that administration of SNH led to a significant therapeutic effect on the lung tumors. nih.gov In vitro studies preceding these in vivo experiments demonstrated that SNH could inhibit the proliferation of NSCLC cell lines (H1299 and A549) and induce apoptosis in a dose-dependent manner. xiahepublishing.com For instance, treatment of H1299 cells with SNH resulted in a dose-dependent increase in apoptosis, with the frequency of apoptotic cells rising from 14.28% to 42.07% as the concentration increased. xiahepublishing.com

The efficacy of SNH has also been explored in other cancer types. In a breast cancer model using MCF-7 cells, SNH was found to decrease cell viability and cloning ability significantly. mdpi.com The number of clones formed by MCF-7 cells was markedly reduced with increasing concentrations of SNH. mdpi.com Furthermore, SNH has demonstrated inhibitory effects on the proliferation and migration of human epithelial ovarian cancer A2780 cells, suggesting a potential regulatory role on apoptosis-related molecules. francis-press.com While many of these findings are from in vitro work, they provide the basis for and have been partially confirmed by in vivo xenograft studies, highlighting the potential of this compound derivatives as a subject for further anticancer drug development. nih.govxiahepublishing.com

Table 1: Effect of Sodium New Houttuyfonate (SNH) on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| NCI-H1299 | Non-Small Cell Lung Cancer | SNH inhibits proliferation and induces apoptosis. Showed therapeutic effect in an orthotopic xenograft model. | nih.govxiahepublishing.com |

| A549 | Non-Small Cell Lung Cancer | SNH inhibits proliferation. | xiahepublishing.com |

| MCF-7 | Breast Cancer | SNH decreases cell viability, reduces clone formation, and inhibits migration. | mdpi.com |

Neuroprotective Research

This compound (SH) has demonstrated significant neuroprotective effects by promoting neuronal cell survival in various preclinical models of neurological damage. In a rat model of spinal cord injury (SCI), treatment with SH resulted in reduced neuronal loss and decreased cell apoptosis in the injured spinal cord tissue. nih.gov

Further research using a kainic acid (KA)-induced seizure model in rats provided more detailed insights into its neuroprotective mechanisms. nih.govnih.gov Administration of KA is known to cause significant excitotoxic neuronal damage, particularly in the hippocampus. nih.gov In this model, pretreatment with SH markedly attenuated the loss of neurons in the CA1 and CA3 regions of the hippocampus compared to the group treated with KA alone. nih.gov This protective effect was confirmed by labeling with the neuronal marker NeuN, which showed a significantly greater number of surviving NeuN-positive neurons in the hippocampi of rats that received SH before KA administration. nih.gov The study suggested that the neuroprotective effects are linked to the preservation of the glutamatergic system. nih.govnih.gov SH was found to prevent the KA-induced increase in glutamate (B1630785) levels and upregulate proteins involved in glutamate reuptake and metabolism. nih.gov

Table 2: Neuroprotective Effects of this compound (SH) in a Kainic Acid (KA) Model

| Brain Region | Observation | Effect of SH Treatment | Reference |

|---|---|---|---|

| Hippocampus (CA1, CA3) | Marked neuronal loss after KA administration. | Significantly attenuated neuronal loss; increased number of surviving NeuN-positive neurons. | nih.gov |

Neuroinflammation is a critical component of secondary injury in conditions like spinal cord injury (SCI) and neurodegenerative diseases. nih.gov this compound (SH) has been shown to exert neuroprotective effects by modulating this inflammatory response. nih.govnih.gov

In a rat model of SCI, SH treatment was found to inhibit the polarization of microglia into the pro-inflammatory M1 phenotype. nih.gov This effect was associated with the downregulation of the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway, a key cascade in initiating inflammatory responses. nih.gov In vitro experiments using cultured primary microglia confirmed that SH reduced the expression of TLR4 and NF-κB and decreased M1 microglial polarization in a lipopolysaccharide (LPS)-pretreated co-culture system with neurons. nih.gov

Evidence also suggests that SH can ameliorate neuroinflammation in models of Alzheimer's disease. nih.gov By inhibiting pro-inflammatory pathways and the activation of microglia, this compound helps to reduce the neuronal damage that is often exacerbated by the inflammatory environment following central nervous system injury. nih.gov

The anticonvulsant properties of this compound (SH) have been investigated in chemically-induced seizure models. nih.govnih.gov The systemic administration of kainic acid (KA) in rodents is a well-established model that mimics features of human temporal lobe epilepsy. nih.gov

In a study where rats were pretreated with SH for seven consecutive days before the administration of KA, a significant antiseizure effect was observed. nih.gov Specifically, SH treatment prolonged the latency to seizure onset and decreased the severity of the seizures, as measured by the Racine seizure score. nih.gov The efficacy of SH was found to be comparable to that of the established anti-epileptic drug carbamazepine. nih.govnih.gov

The underlying mechanism for this antiseizure effect appears to be the stabilization of the glutamatergic system. nih.govnih.gov Seizures are associated with alterations in the expression of glutamate receptor subunits. nih.gov The study found that SH prevented the KA-induced changes in the protein expression of key AMPA (GluA1, GluA2) and NMDA (GluN2A, GluN2B) receptor subunits in the hippocampus. nih.gov These findings suggest that SH is a potential candidate for preventing seizures by preserving the normal function of the glutamatergic system. nih.govnih.gov

Table 3: Effect of this compound (SH) on Kainic Acid (KA)-Induced Seizures

| Parameter | KA-Treated Group | SH + KA-Treated Group | Reference |

|---|---|---|---|

| Seizure Latency | Reduced | Significantly prolonged | nih.gov |

| Seizure Score (Racine Scale) | Increased | Significantly decreased | nih.gov |

Cardiovascular System Research

Ventricular remodeling, a key pathological process in the development of heart failure, involves changes in the size, shape, and function of the heart, often following injury such as myocardial infarction or in response to pressure overload. cdnsciencepub.comresearchgate.netfrontiersin.org this compound (SH) has been investigated for its potential to inhibit this process. cdnsciencepub.comfrontiersin.orgkarger.com

In a rat model of ventricular remodeling induced by pressure overload from abdominal aortic banding, treatment with SH for four weeks attenuated these changes. cdnsciencepub.com SH-treated rats showed significantly reduced heart mass indexes, smaller cardiomyocyte size, and decreased myocardial collagen volume. cdnsciencepub.com The beneficial effects were partly associated with the alleviation of the renin-angiotensin-aldosterone system (RAAS) activation and a decrease in the level of the pro-inflammatory cytokine TNF-α. cdnsciencepub.com

Similarly, in a post-myocardial infarction model in rats, SH treatment was found to attenuate adverse cardiac remodeling, improve left ventricular function, and reduce cardiac inflammation and fibrosis. frontiersin.org The mechanism in this model was linked to the activation of the AMP-activated protein kinase (AMPK) pathway and suppression of the NF-κB signaling pathway. frontiersin.org Further studies have shown that SH can directly inhibit cardiac fibroblast activation and proliferation by binding to matrix metalloproteinase 2 (MMP2) and p38, key mediators of cardiac fibrosis. nih.gov Experimental research also indicates that SH's ability to inhibit the late sodium current in ventricular myocytes may contribute to its cardioprotective effects against myocardial hypertrophy and remodeling. karger.com

Table 4: Effects of this compound (SH) on Ventricular Remodeling

| Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Pressure Overload (Aortic Banding) | Reduced heart mass, cardiomyocyte size, and collagen volume. | Inhibition of RAAS and decreased TNF-α. | cdnsciencepub.com |

| Myocardial Infarction | Attenuated remodeling, improved LV function, reduced inflammation and fibrosis. | Activation of AMPK and suppression of NF-κB pathway. | frontiersin.org |

| Isoproterenol-Induced Heart Failure | Inhibited cardiac fibroblast activation and proliferation, delaying fibrosis. | Binding to and inhibiting MMP2 and p38. | nih.gov |

Cardioprotective Effects in Ischemic Models

This compound (SH), a compound derived from the herb Houttuynia cordata, has demonstrated notable cardioprotective activities in preclinical models of cardiac ischemia. nih.gov Research indicates that its protective mechanisms involve mitigating inflammation, fibrosis, and metabolic dysregulation that lead to cardiac remodeling and heart failure after an ischemic event like myocardial infarction. nih.govnih.gov

In a rat model of myocardial infarction, long-term treatment with this compound was shown to improve left ventricular function and reduce adverse histopathological changes. nih.gov The compound's benefits may be linked to its ability to regulate key signaling pathways. nih.gov Studies suggest that this compound exerts its cardioprotective effect by activating the AMP-activated protein kinase (AMPK) pathway while suppressing NF-κB activation. nih.gov Activation of AMPK is crucial for cellular energy homeostasis, and its modulation by SH can help preserve myocardial function.

Further investigations in animal models of myocardial infarction revealed that this compound administration led to a reduction in cardiac inflammation and fibrosis. nih.gov This was evidenced by the suppressed cardiac expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Additionally, SH treatment decreased the expression of transforming growth factor-beta (TGF-β), collagen I, and collagen III, which are key markers of cardiac fibrosis. nih.gov

In diabetic rat models experiencing cardiac injury, this compound demonstrated an ability to reverse abnormalities in serum lipids, including triglyceride and total cholesterol, and improve levels of cardiac health markers like aspartate aminotransferase and brain natriuretic peptide. nih.gov It also attenuated cardiac injury by improving the heart's energy metabolism. nih.govresearchgate.net This was achieved by increasing myocardial Ca2+-Mg2+-ATPase activity and regulating the AMPK signaling pathway, which helps correct the energy deficit caused by hyperglycemia. nih.govresearchgate.net

Table 1: Effects of this compound on Cardiac Markers in Ischemic Models

Model System Key Finding Measured Parameters Reference Rat Myocardial Infarction Model Suppressed cardiac inflammation and fibrosis. Decreased expression of TNF-α, IL-6, TGF-β, Collagen I, Collagen III. nih.gov Diabetic Rat Cardiac Injury Model Improved cardiac energy metabolism and reduced cardiac injury. Increased myocardial ATP, ADP, and Ca2+-Mg2+-ATPase activity; Decreased AMP/ATP ratio. [12, 13] Hypoxia-induced H9C2 cells Exerted a protective effect post-hypoxia. Activated AMPK and suppressed NF-κB pathway. nih.gov

Organ-Specific Protective Effects (Excluding General Inflammation)

This compound has been identified as an effective compound against pulmonary injury and fibrogenesis. frontiersin.orgnih.gov In preclinical studies using a bleomycin (B88199) (BLM)-induced pulmonary fibrosis mouse model, this compound was shown to significantly ameliorate the condition. frontiersin.orgnih.govresearchgate.net Its protective effects were found to be comparable to those of prednisone (B1679067) acetate, a commonly used drug for immunological diseases. frontiersin.orgnih.gov

The mechanisms underlying its anti-fibrotic effects are multifaceted. This compound attenuates lung injury by reducing fibrogenesis and the lung-to-body weight ratio. frontiersin.orgresearchgate.net It improves pulmonary function by elevating vital capacity (VC) and increasing the forced expiratory flow at 50% of forced vital capacity (FEF50). frontiersin.orgresearchgate.net Furthermore, it inhibits the formation and deposition of collagen in the lungs. frontiersin.org Investigations confirmed that SH treatment suppressed pulmonary hydroxyproline (B1673980) levels and the ratio of collagen I to collagen III. frontiersin.orgnih.gov

At the molecular level, this compound was found to reduce the mRNA and protein levels of transforming growth factor-beta1 (TGF-β1), a key cytokine in the pathogenesis of fibrosis. frontiersin.orgresearchgate.net It also attenuated the increase in inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) that are triggered by bleomycin administration. frontiersin.orgresearchgate.net These findings provide evidence that this compound is a potent agent against the development of pulmonary fibrosis. frontiersin.orgnih.gov

Table 2: Effects of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model

Parameter Effect of this compound Reference Pulmonary Function Improved (e.g., increased Vital Capacity, FEF50). [1, 6] Collagen Deposition Inhibited; Suppressed pulmonary hydroxyproline and Collagen I/III ratio. [1, 7] Pro-fibrotic Cytokines Reduced mRNA and protein levels of TGF-β1. [1, 6] Inflammatory Cytokines Attenuated elevation of IL-1β, IL-6, and TNF-α. [1, 6] Histology Reduced lung inflammatory cell infiltration and collagen deposition. [1, 7]

Ventilator-induced lung injury (VILI) is a serious complication of mechanical ventilation. nih.govnih.gov Studies have demonstrated that this compound can alleviate VILI. nih.gov In a mouse model of VILI established by high tidal volume ventilation, this compound treatment was shown to preserve the structural integrity of the lungs, reduce the wet-to-dry (W/D) ratio (an indicator of pulmonary edema), and decrease apoptosis. nih.govnih.gov

The protective mechanism of this compound in VILI involves the inhibition of reactive oxygen species (ROS) and inflammation. nih.govnih.gov Research has shown that VILI activates the JNK signaling pathway and increases levels of inflammatory factors, ROS, and malondialdehyde (MDA) in lung tissues. nih.govnih.gov this compound administration reduced the levels of these inflammatory markers, ROS, and MDA, and also decreased the expression of p-JNK/JNK in the lung tissues of VILI mice. nih.govnih.gov The protective effects of SH were negated when the JNK pathway was activated, confirming that SH relieves VILI by inhibiting the ROS-mediated JNK pathway. nih.govnih.gov

Table 3: Protective Effects of this compound on Ventilator-Induced Lung Injury

Parameter Effect of this compound Mechanism Reference Lung Injury Alleviated lung injury, reduced wet-to-dry ratio. Inhibition of ROS-mediated JNK pathway. [2, 4] Apoptosis Decreased apoptosis in lung tissue. Inhibition of ROS-mediated JNK pathway. nih.gov Inflammatory Factors Reduced levels of inflammatory cytokines. Inhibition of ROS-mediated JNK pathway. [2, 4] Oxidative Stress Reduced levels of ROS and MDA. Inhibition of ROS-mediated JNK pathway. [2, 4]

This compound has been shown to exert protective effects on the gastrointestinal system, specifically by enhancing the intestinal barrier and reducing inflammation. nih.gov In a mouse model of Salmonella typhimurium infection, which causes intestinal inflammation, treatment with this compound improved the morphology of the jejunum mucosa and alleviated pathological damage to the colon tissue. nih.gov

The compound protects the intestinal barrier by regulating the localization and distribution of tight junction proteins. nih.gov This is a critical function, as the integrity of these proteins is essential for maintaining a physical barrier against pathogens and harmful substances. Furthermore, this compound significantly decreased the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as inflammation-related enzymes like iNOS and COX-2 in the intestine. nih.gov Western blot analysis revealed that these effects were achieved by inhibiting the NF-κB signaling pathway, as evidenced by the suppressed expression of p-IκBα and p-p65 in intestinal tissues. nih.gov By maintaining the intestinal barrier and reducing the production of pro-inflammatory mediators, this compound provides significant protection for the intestine. nih.gov

Table 4: Effects of this compound on Intestinal Barrier Function

Model System Key Finding Mechanism of Action Reference *Salmonella typhimurium*-infected mice Improved jejunum mucosa morphology and alleviated colon damage. Regulation of tight junction protein localization and distribution. frontiersin.org *Salmonella typhimurium*-infected mice Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2). Inhibition of the NF-κB signaling pathway (suppression of p-IκBα and p-p65). frontiersin.org

Synovial Tissue Modulation

In the context of rheumatoid arthritis (RA), the proliferation of synovial fibroblasts is a key pathological feature that contributes to joint destruction. spandidos-publications.com Preclinical in vitro research has investigated the effect of this compound on these cells. A study utilizing primary synovial cells obtained from a patient with rheumatoid arthritis demonstrated that this compound can inhibit their proliferation. spandidos-publications.comnih.gov

The investigation involved treating the synovial cells with various concentrations of this compound for seven days. spandidos-publications.comnih.gov The results, measured by an MTT assay, revealed a dose-dependent inhibitory effect on the proliferation of these cells. spandidos-publications.comnih.gov As the concentration of this compound increased, the rate of synovial cell proliferation markedly decreased compared to the untreated control group. spandidos-publications.comnih.gov This inhibitory action on synovial cell proliferation suggests a potential mechanism for modulating the pathological processes within synovial tissue. spandidos-publications.com

Table 2: Inhibitory Effect of this compound on Synovial Cell Proliferation

| Treatment Group | Concentration | Outcome |

|---|---|---|

| Control | 0 µg/ml | Baseline proliferation spandidos-publications.comnih.gov |

| SH-Treated Group 1 | 25 µg/ml | Decreased proliferation compared to control spandidos-publications.comnih.gov |

| SH-Treated Group 2 | 50 µg/ml | Further decreased proliferation spandidos-publications.comnih.gov |

| SH-Treated Group 3 | 100 µg/ml | Markedly decreased proliferation spandidos-publications.comnih.gov |

Elucidation of Molecular Mechanisms of Action

Signaling Pathway Modulation

Sodium houttuyfonate has been shown to interact with and modulate a variety of intracellular signaling pathways, thereby influencing a wide range of cellular processes from inflammation to microbial pathogenesis.

NF-κB Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. This compound has been demonstrated to be a potent inhibitor of this pathway. In various studies, it has been shown to suppress the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. patsnap.com Research indicates that this compound can inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, this compound effectively blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govnih.gov This inhibitory effect has been observed in various cell types, including bovine endometrial epithelial cells and in mouse models of mastitis. nih.govnih.gov Consequently, the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) is significantly reduced. patsnap.compatsnap.com

Table 1: Effects of this compound on NF-κB Pathway Components

| Cell/Animal Model | Key Findings | Reference |

| Bovine Endometrial Epithelial Cells | Inhibited IκBα degradation and NF-κB p65 phosphorylation. | nih.gov |

| Mouse Model of Mastitis | Suppressed the phosphorylation of NF-κB p65 and reduced the degradation of IκBα. | nih.gov |

| Macrophages | Inhibited the expression of the TLR4/NF-κB pathway. | benthamdirect.com |

MAPK Signaling Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes including inflammation, cell proliferation, and apoptosis. This compound has been found to modulate the MAPK pathway, contributing to its anti-inflammatory and potential anti-cancer effects. patsnap.com Specifically, it has been shown to suppress the phosphorylation of key MAPK members, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov In the context of pancreatic cancer, sodium new houttuyfonate (a derivative) was found to downregulate the p38/MAPK pathway, which in turn reduced tumor angiogenesis. researchgate.net

Table 2: Modulation of MAPK Signaling by this compound

| Cell/Animal Model | Affected MAPK | Outcome | Reference |

| Bovine Endometrial Epithelial Cells | p38, JNK, ERK | Suppression of phosphorylation | nih.gov |

| Pancreatic Cancer Cells | p38/MAPK | Inactivation of the pathway, reduced tumor angiogenesis | researchgate.net |

AMPK Pathway Activation

The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. Emerging research has highlighted the ability of this compound to activate this pathway. One study demonstrated that this compound promotes the phosphorylation of AMPK in inguinal white adipose tissue. nih.gov This activation of the AMPK-NRF2-HO1 pathway was linked to the browning of white adipose tissue and the inhibition of ferroptosis, suggesting a potential role for this compound in metabolic regulation. nih.gov

JNK Pathway Inhibition

As a component of the broader MAPK signaling network, the c-Jun N-terminal kinase (JNK) pathway is involved in stress responses, apoptosis, and inflammation. As mentioned earlier, this compound has been shown to suppress the phosphorylation of JNK in bovine endometrial epithelial cells stimulated with LPS, indicating a direct inhibitory effect on this specific arm of the MAPK pathway. nih.gov

Ras1-cAMP-Efg1 Pathway Inhibition

In the context of fungal pathogens, specifically Candida albicans, sodium new houttuyfonate has been shown to inhibit the Ras1-cAMP-Efg1 signaling pathway. nih.govbohrium.comnih.gov This pathway is crucial for the morphological transition from yeast to hyphal form, a key virulence factor for C. albicans that is essential for biofilm formation and tissue invasion. By inhibiting this pathway, sodium new houttuyfonate effectively suppresses the expression of several biofilm-related genes, including ALS1, ALS3, HWP1, and EAP1. bohrium.comnih.gov Furthermore, it has been observed to reduce the production of the key messenger molecule cyclic AMP (cAMP) within the fungal cells. bohrium.comnih.gov

Table 3: Inhibition of Biofilm-Related Gene Expression in C. albicans by Sodium New Houttuyfonate

| Gene | Function | Effect of SNH | Reference |

| RAS1 | GTPase, key regulator of the pathway | Down-regulated | frontiersin.org |

| ALS1, ALS3 | Adhesins, involved in attachment | Down-regulated | bohrium.comnih.gov |

| HWP1 | Hyphal wall protein, involved in adhesion and biofilm formation | Down-regulated | bohrium.comnih.gov |

| EAP1 | Adhesin, involved in cell adhesion | Down-regulated | bohrium.comnih.gov |

| EFG1 | Transcription factor, regulates hyphal development | Down-regulated | bohrium.comnih.gov |

TLR4/MD-2 Receptor Interactions

Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a potent inflammatory response. This compound has been shown to interfere with this interaction. Studies suggest that it can inhibit the LPS-induced inflammatory response by suppressing the TLR4/NF-κB signaling pathway in bovine mammary epithelial cells. nih.gov It is proposed that this compound may exert its anti-inflammatory effect by blocking the binding of LPS to the TLR4/MD-2 complex. Further research indicates that sodium new houttuyfonate can repress the TLR4/NF-κB pathway in macrophages, leading to improved phagocytosis and inhibition of excessive inflammatory factor release. benthamdirect.comnih.gov

IL-17 Signaling Pathway

The Interleukin-17 (IL-17) signaling pathway is a critical component of the immune system, primarily involved in host defense against extracellular pathogens and also implicated in the pathogenesis of various inflammatory diseases. Research suggests that this compound can modulate this pathway, contributing to its therapeutic effects. In a study investigating the therapeutic effects of this compound combined with penicillin G on methicillin-resistant Staphylococcus aureus (MRSA) infected wounds, the IL-17 signaling pathway was identified as a key pathway in promoting wound healing.

Furthermore, in a mouse model of acute pulmonary infection with Pseudomonas aeruginosa, treatment with this compound was found to significantly lower the levels of IL-17. This reduction in IL-17 suggests an immunomodulatory role for this compound, potentially mitigating the excessive inflammation associated with this bacterial infection. The canonical IL-17 signaling pathway involves the activation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and chemokines. By downregulating IL-17, this compound may interrupt this inflammatory cascade.

Gene and Protein Expression Regulation

This compound exerts its pharmacological effects by modulating the expression of a wide array of genes and proteins involved in various cellular processes, including inflammation, cell survival, and tissue remodeling.

Inflammatory Mediators and Cytokines

A significant aspect of this compound's mechanism of action is its ability to suppress the production of pro-inflammatory mediators and cytokines. This anti-inflammatory effect has been observed in various experimental models.

In studies involving lipopolysaccharide (LPS)-induced inflammation in bovine mammary epithelial cells and mouse models of mastitis, this compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.govspandidos-publications.com. This inhibition occurs at the transcriptional level, as evidenced by the reduced mRNA expression of these cytokines spandidos-publications.com. The underlying mechanism for this inhibition is linked to the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway nih.gov.

Similarly, in a mouse model of bleomycin-induced pulmonary fibrosis, this compound demonstrated the ability to inhibit the production of IL-1β, IL-6, and TNF-α in lung tissues. This suggests that its anti-inflammatory properties are beneficial in conditions characterized by lung inflammation.

The derivative, sodium new houttuyfonate (SNH), also exhibits anti-inflammatory properties. As an active biological molecule isolated from Houttuynia cordata, it has been shown to significantly reduce the expression of TNF-α and IL-1β mdpi.com.

Table 1: Effect of this compound on Inflammatory Mediators and Cytokines

| Mediator/Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated bovine mammary epithelial cells | Significant inhibition of production | nih.gov |

| IL-1β | LPS-stimulated bovine mammary epithelial cells | Significant inhibition of production | nih.gov |

| IL-6 | LPS-stimulated bovine mammary epithelial cells | Significant inhibition of production | nih.gov |

| TNF-α | LPS-induced mastitis in mice | Reduced expression | spandidos-publications.com |

| IL-1β | LPS-induced mastitis in mice | Reduced expression | spandidos-publications.com |

| IL-6 | LPS-induced mastitis in mice | Reduced expression | spandidos-publications.com |

| IL-1β | Bleomycin-induced pulmonary fibrosis in mice | Inhibition of production | |

| IL-6 | Bleomycin-induced pulmonary fibrosis in mice | Inhibition of production | |

| TNF-α | Bleomycin-induced pulmonary fibrosis in mice | Inhibition of production | |

| TNF-α | In vitro studies (SNH) | Significant reduction in expression | mdpi.com |

| IL-1β | In vitro studies (SNH) | Significant reduction in expression | mdpi.com |

Cell Cycle and Apoptosis-Related Proteins

This compound and its derivatives have been shown to regulate the expression of proteins that are crucial for the control of the cell cycle and the induction of apoptosis, particularly in cancer cells.

Sodium new houttuyfonate (SNH) has been demonstrated to promote apoptosis in human ovarian cancer A2780 cells and breast cancer MCF-7 cells francis-press.com. This pro-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins. Specifically, SNH treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 mdpi.comfrancis-press.com. The Bcl-2 family is a key regulator of the mitochondrial pathway of apoptosis mdpi.com. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and an increase in this ratio, as induced by SNH, shifts the balance towards cell death mdpi.com.

In MCF-7 breast cancer cells, SNH treatment resulted in a dose-dependent increase in the apoptotic rate. At concentrations of 100 µg/mL, 200 µg/mL, and 250 µg/mL, the apoptosis rates were 14.3%, 31.1%, and 44.1%, respectively mdpi.com. This increase in apoptosis was accompanied by a marked upregulation of Bax expression and a decrease in Bcl-2 expression with increasing SNH concentration mdpi.com.

Table 2: Regulation of Cell Cycle and Apoptosis-Related Proteins by Sodium New Houttuyfonate (SNH)

| Protein | Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Bax | Human ovarian cancer A2780 cells | SNH | Increased mRNA expression | francis-press.com |

| Bcl-2 | Human ovarian cancer A2780 cells | SNH | Decreased mRNA expression | francis-press.com |

| Bax | Human breast cancer MCF-7 cells | SNH (250 µg/mL) | Markedly up-regulated expression | mdpi.com |

| Bcl-2 | Human breast cancer MCF-7 cells | SNH | Decreased expression with increasing concentration | mdpi.com |

| Bax/Bcl-2 Ratio | Human breast cancer MCF-7 cells | SNH | Significantly elevated | mdpi.com |

Angiogenesis-Related Factors

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Sodium new houttuyfonate (SNH) has been found to inhibit angiogenesis by downregulating the expression of key pro-angiogenic factors.

Vascular endothelial growth factor (VEGF) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. In studies on human ovarian cancer A2780 cells and breast cancer MCF-7 cells, SNH treatment led to a decrease in the mRNA and protein expression of VEGF mdpi.comfrancis-press.com. By reducing the levels of VEGF, SNH can potentially inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and migration mdpi.com. In HepG2 hepatocellular carcinoma cells, SNH treatment also resulted in a decreased expression of VEGF rsc.org.

Table 3: Effect of Sodium New Houttuyfonate (SNH) on Angiogenesis-Related Factors

| Factor | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| VEGF | Human ovarian cancer A2780 cells | Decreased mRNA expression | francis-press.com |

| VEGF | Human breast cancer MCF-7 cells | Decreased expression | mdpi.com |

| VEGF | Human hepatocellular carcinoma HepG2 cells | Decreased expression level | rsc.org |

Fibrosis-Related Markers

Fibrosis is characterized by the excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. This compound has demonstrated anti-fibrotic effects by modulating the expression of key fibrosis-related markers.

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound treatment significantly inhibited the expression of transforming growth factor-beta 1 (TGF-β1). TGF-β1 is a central pro-fibrotic cytokine that stimulates the differentiation of fibroblasts into myofibroblasts and the production of collagen. The study also showed that this compound suppressed the pulmonary hydroxyproline (B1673980) content and the collagen I/collagen III ratio, both of which are indicators of collagen deposition.

Similarly, in a model of isoproterenol-induced cardiac fibrosis, this compound significantly inhibited the expression of Col1α (collagen 1) and α-SMA (alpha-smooth muscle actin), a marker of myofibroblast differentiation. This inhibition was associated with the downregulation of TGF-β and the phosphorylation of its downstream signaling molecule, Smad2.

Table 4: Regulation of Fibrosis-Related Markers by this compound

| Marker | Model System | Observed Effect | Reference |

|---|---|---|---|

| TGF-β1 | Bleomycin-induced pulmonary fibrosis in mice | Inhibited expression | |

| Hydroxyproline | Bleomycin-induced pulmonary fibrosis in mice | Suppressed production | |

| Collagen I/Collagen III Ratio | Bleomycin-induced pulmonary fibrosis in mice | Suppressed ratio | |

| Col1α (Collagen 1) | Isoproterenol-induced cardiac fibrosis | Significantly inhibited expression | |

| α-SMA | Isoproterenol-induced cardiac fibrosis | Significantly inhibited expression | |

| TGF-β | Isoproterenol-induced cardiac fibrosis | Inhibited expression | |

| pSmad2/3 | Bleomycin-induced pulmonary fibrosis in mice | Suppressed protein expression |

Neurotransmitter System Stability (e.g., Glutamatergic)

This compound has been shown to exert protective effects on the central nervous system, in part by maintaining the stability of the glutamatergic system. Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its dysregulation can lead to excitotoxicity and neuronal damage.

In a rat model of kainic acid-induced seizures, pretreatment with this compound demonstrated anti-seizure effects. This neuroprotective activity was associated with the prevention of glutamatergic alterations. Specifically, this compound increased the levels of glutamate reuptake-associated proteins, including Excitatory Amino Acid Transporters 1, 2, and 3 (EAAT1, EAAT2, and EAAT3). These transporters are crucial for clearing excess glutamate from the synaptic cleft, thereby preventing overstimulation of glutamate receptors and subsequent excitotoxicity.

By enhancing the expression of these glutamate transporters, this compound helps to maintain the stability of the glutamatergic system and protect neurons from excitotoxic injury.

Table 5: Effect of this compound on Glutamatergic System Proteins

| Protein | Model System | Observed Effect | Reference |

|---|---|---|---|

| EAAT1 | Kainic acid-induced seizures in rats | Increased levels | |

| EAAT2 | Kainic acid-induced seizures in rats | Increased levels | |

| EAAT3 | Kainic acid-induced seizures in rats | Increased levels |

Bacterial Virulence Factors and Quorum Sensing Genes

This compound has been shown to effectively interfere with the communication systems and weapon arsenal of pathogenic bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa. Rather than directly killing the bacteria, it disrupts their ability to cause disease by targeting virulence factors and the regulatory network known as quorum sensing (QS).

The QS system in P. aeruginosa is a complex cell-to-cell communication network that coordinates the expression of numerous virulence factors in a population-density-dependent manner. Key components of this system include the las and rhl circuits. Studies have demonstrated that this compound can significantly down-regulate the expression of crucial QS regulatory genes. Specifically, a dose-dependent reduction in the expression of lasI, which is responsible for synthesizing the autoinducer molecule 3OC12-HSL, and its cognate receptor gene lasR, has been observed. nih.govnih.gov Similarly, the expression of genes in the rhl system, such as rhlI, is also suppressed. nih.govnih.gov

This disruption of the QS network translates into a tangible reduction in the production of a variety of virulence factors. Research has documented a significant decrease in the synthesis of total proteases, including LasA staphylococcal protease and LasB elastase, which are critical for tissue damage and invasion. nih.govfrontiersin.org Furthermore, the production of pyocyanin, a toxic blue pigment that contributes to the pathogenicity of P. aeruginosa, is also inhibited. nih.govfrontiersin.org The compound also affects bacterial motility, a key factor in colonization and biofilm formation, by down-regulating the expression of genes related to flagella and pili formation, such as flgB and pilG. researchgate.net

Table 1: Effect of this compound on Pseudomonas aeruginosa Quorum Sensing Genes and Virulence Factors

| Target Category | Specific Target | Observed Effect | Reference |

|---|---|---|---|

| Quorum Sensing Genes | lasI | Down-regulation | nih.govnih.gov |

| lasR | Down-regulation | nih.govnih.gov | |

| rhlI | Down-regulation | nih.govnih.gov | |

| pqsA | Down-regulation | nih.govnih.gov | |

| Virulence Factors | Total Protease | Reduction in synthesis | nih.govfrontiersin.org |

| LasA Staphylococcal Protease | Reduction in synthesis | nih.govfrontiersin.org | |

| LasB Elastase | Reduction in synthesis | nih.govfrontiersin.org | |

| Pyocyanin | Reduction in synthesis | nih.govfrontiersin.org |

Fungal Cell Wall Components (e.g., β-glucan)

The antifungal activity of this compound against opportunistic yeasts like Candida albicans involves a direct interaction with a critical component of the fungal cell wall: β-1,3-glucan. nih.govnih.gov This polysaccharide is essential for maintaining the structural integrity of the cell wall and is typically shielded by an outer layer of mannoproteins, a phenomenon known as "masking."

This compound has been found to physically interact with β-1,3-glucan. nih.govnih.gov This interaction appears to be a key aspect of its mechanism of action. Studies using ultra-performance liquid chromatography (UPLC) have shown a significant decrease in the peak area of this compound when co-incubated with laminarin (a commercial β-1,3-glucan), as well as with the extracellular matrix and cell wall extracts from C. albicans. nih.govnih.gov For instance, co-incubation with laminarin resulted in a 71.6% decrease in the peak area of the compound, indicating a strong interaction. nih.govnih.gov

A notable consequence of this interaction is the "unmasking" of β-1,3-glucan on the fungal cell surface. nih.gov Treatment with sub-inhibitory concentrations of this compound leads to a remodeling of the cell wall, exposing the underlying β-1,3-glucan. nih.gov This unmasking is significant because exposed β-glucans are potent triggers of the host immune response. This suggests that β-1,3-glucan can physically impede the entry of this compound through non-specific absorption, and in response, the fungus exposes more β-1,3-glucan, which in turn can further block the compound. nih.govnih.gov

LncRNA/miRNA/mRNA Axes

In the context of cancer biology, this compound has been shown to exert its effects by modulating complex regulatory networks involving long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and messenger RNAs (mRNAs). A prominent example of this is its impact on the Linc00668/miR-147a/Slug axis in non-small cell lung cancer (NSCLC). nih.gov

LncRNAs can act as competing endogenous RNAs (ceRNAs) or "sponges" for miRNAs, thereby preventing the miRNAs from binding to their target mRNAs. This intricate interplay regulates gene expression at the post-transcriptional level. Research has identified that sodium new houttuyfonate (SNH) can suppress the expression of Linc00668 in NSCLC cells. nih.gov This lncRNA has been implicated in promoting the migration and invasion of cancer cells.

Functional studies have demonstrated that Linc00668 acts as a sponge for miR-147a. nih.gov By downregulating Linc00668, SNH effectively liberates miR-147a, allowing it to bind to its target, which in this case is the mRNA of the transcription factor Slug. Slug is a key regulator of the epithelial-mesenchymal transition (EMT), a cellular program that is crucial for cancer cell invasion and metastasis. The SNH-mediated suppression of Linc00668 leads to an increase in the functional pool of miR-147a, which in turn downregulates Slug expression, thereby inhibiting the metastatic potential of NSCLC cells. nih.gov In vivo studies have corroborated these findings, showing that SNH treatment depresses Linc00668 levels and suppresses metastasis in animal models of NSCLC. nih.gov

Cellular Process Regulation

This compound has been demonstrated to profoundly influence several fundamental cellular processes, particularly in the context of cancer. Its regulatory effects on cell viability, proliferation, programmed cell death, and motility underscore its potential as an anticancer agent.

Cell Viability and Proliferation Modulation

A consistent finding across multiple studies is the ability of this compound to inhibit the viability and proliferation of various cancer cell lines in a concentration-dependent manner. For instance, in human ovarian cancer A2780 cells, treatment with sodium new houttuyfonate resulted in a significant increase in the cell inhibition rate. francis-press.com Similarly, in breast cancer cells, SNH has been shown to have a marked anti-proliferative effect. mdpi.com The compound has also been observed to suppress the proliferation of pancreatic cancer cells.

The modulation of cell proliferation is often associated with the downregulation of key proteins that drive the cell cycle and cellular growth. While specific data on markers like PCNA and Ki-67 in relation to this compound is not extensively detailed in the provided search results, the consistent reports of reduced cell viability and proliferation across different cancer models strongly suggest an interference with the cellular machinery responsible for these processes.

Table 2: Inhibitory Effects of this compound on Cancer Cell Viability and Proliferation

| Cancer Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Human Ovarian Cancer (A2780) | Inhibition of proliferation | Significantly increased cell inhibition rate. | francis-press.com |

| Breast Cancer (MCF-7) | Decreased cell viability and proliferation | Concentration-dependent decrease in cell viability and cloning ability. | mdpi.com |

| Non-Small Cell Lung Cancer (NCI-H1299, NCI-H23) | Increased cell death | Dose-dependent increase in cell death observed via flow cytometry and TUNEL staining. | nih.gov |

| Pancreatic Cancer (PANC-1, SW1990) | Suppression of proliferation | Inhibited proliferation and invasive abilities. |

Apoptosis and Autophagy Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer activity. In human ovarian cancer A2780 cells, treatment with the compound led to an increased total cell apoptosis rate. francis-press.com The molecular machinery of apoptosis is intricately regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is a critical determinant of a cell's fate. This compound has been shown to modulate this ratio in favor of apoptosis by upregulating the expression of Bax and downregulating the expression of Bcl-2. francis-press.com This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.

In addition to apoptosis, this compound can also induce autophagy, a cellular self-degradation process. In breast cancer MCF-7 cells, treatment with SNH led to the appearance of LC3-positive autophagosomes, a hallmark of autophagy. mdpi.com Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of SNH treatment, the induction of autophagy appears to be linked to its antitumor effects. It has been suggested that SNH may act as an inhibitor of EGFR-TK, which in turn could promote autophagy by inhibiting the phosphorylation of Beclin-1, a key protein in the initiation of autophagy. mdpi.com

Cell Migration and Invasion Inhibition

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. This compound has demonstrated a significant ability to inhibit these processes. In human ovarian cancer A2780 cells, the compound weakened the migratory ability and significantly reduced the number of migrating cells. francis-press.com Similarly, in breast cancer MCF-7 cells, SNH effectively attenuated cell migration. mdpi.com

The inhibition of cell migration is often linked to the downregulation of factors that promote this process. For instance, SNH has been shown to decrease the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic and pro-migratory factor. francis-press.commdpi.com Furthermore, as discussed in the context of the LncRNA/miRNA/mRNA axis, the downregulation of Slug via the Linc00668/miR-147a pathway is a key mechanism by which SNH inhibits the epithelial-mesenchymal transition and, consequently, cell invasion in NSCLC. nih.gov The inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion, is another potential mechanism, although this was not explicitly detailed in the provided search results.

Oxidative Stress Response (ROS)

This compound and its derivatives, such as sodium new houttuyfonate (SNH), have demonstrated a significant ability to modulate cellular oxidative stress by influencing the generation of reactive oxygen species (ROS). nih.govsemanticscholar.org ROS are chemically reactive molecules and oxygen-derived free radicals that are products of normal cellular metabolism. nih.gov However, an imbalance between the production of ROS and a cell's ability to detoxify them leads to oxidative stress, a state implicated in various physiological and pathological processes. mdpi.com Research indicates that this compound can exert divergent effects on ROS levels, either promoting their accumulation to induce cell death in pathological cells or reducing their levels to protect against injury, depending on the cellular context. nih.govsemanticscholar.org

In the context of oncology, SNH has been shown to induce an excessive accumulation of ROS in breast cancer cells. nih.govnih.gov This overproduction of ROS leads to significant mitochondrial impairment, which in turn triggers apoptosis (programmed cell death) by inhibiting the activation of the PDK1-AKT-GSK3β signaling pathway. nih.govnih.gov Studies using human (MCF-7) and canine (CMT-1211) breast cancer cell lines found that SNH significantly promoted apoptosis by inducing ROS-mediated mitochondrial damage. nih.gov

Conversely, in the setting of tissue injury and inflammation, this compound (SH) has been observed to have a protective role by attenuating oxidative stress. semanticscholar.org In a mouse model of ventilator-induced lung injury (VILI), administration of SH significantly decreased the elevated levels of ROS and malondialdehyde (MDA), a marker of oxidative stress. semanticscholar.org This reduction in oxidative stress was associated with the alleviation of lung tissue damage, a decrease in apoptosis, and reduced inflammation. semanticscholar.org The mechanism for this protective effect involves the inhibition of the JNK signaling pathway, which is known to regulate inflammatory responses and ROS generation. semanticscholar.org This suggests that in non-cancerous, stressed tissues, this compound can mitigate damage by quenching excessive ROS.

The dual role of this compound in modulating ROS highlights its complex mechanism of action, functioning as a pro-oxidant in cancer cells to induce apoptosis while acting as an antioxidant in certain models of inflammatory injury to provide protection.

| Compound | Model System | Effect on ROS/Oxidative Stress | Associated Pathway/Outcome | Reference |

|---|---|---|---|---|

| Sodium New Houttuyfonate (SNH) | Breast Cancer Cells (MCF-7, CMT-1211) | Induces excessive production of ROS | Promotes apoptosis via mitochondrial impairment and inhibition of the PDK1-AKT-GSK3β pathway | nih.govnih.gov |

| This compound (SH) | Ventilator-Induced Lung Injury (VILI) in mice | Decreases levels of ROS and MDA | Alleviates lung injury and inflammation by inhibiting the JNK pathway | semanticscholar.org |

Cell Membrane Disruption (Antibacterial)

A primary molecular mechanism underpinning the antibacterial activity of this compound is its ability to disrupt the integrity of the bacterial cell membrane. patsnap.compatsnap.com This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. patsnap.com This mechanism has been demonstrated against a variety of both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibacterial agent. patsnap.comfrontiersin.org

Research has shown that this compound is effective against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. patsnap.com Its efficacy is attributed to the direct interaction with the bacterial cell membrane, which compromises its function as a selective barrier. patsnap.compatsnap.com Fluorescence-based experiments have suggested that houttuyfonate homologues bind directly to membrane proteins in Gram-positive bacteria through hydrophobic interactions, contributing to the membrane disruption. nih.gov

Furthermore, this compound has shown potential in combating antibiotic-resistant bacteria. For instance, it has demonstrated inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Studies have explored its use in combination with conventional antibiotics like penicillin G, where it was found to significantly enhance the antibacterial effect against MRSA. frontiersin.orgnih.gov In addition to direct membrane damage, this compound can also inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to antimicrobial agents. nih.govnih.gov By inhibiting autolysis and the release of extracellular DNA (eDNA), a key component of the biofilm matrix, this compound can impede the early stages of biofilm formation in bacteria like S. aureus. nih.gov

| Bacterial Species | Observed Mechanism | Key Research Finding | Reference |

|---|---|---|---|